2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
2-ethyl-4-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9;;/h5,7,9,12H,2-4,6,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZIKZGPYZRWHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)C2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonate-Based Cyclization
Diethyl malonate reacts with aminopyrazole derivatives to construct the pyrimidine ring, as seen in pyrazolo[1,5-a]pyrimidine syntheses. Adapting this method:
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Step 1 : Ethyl 3-aminocrotonate reacts with diethyl malonate under basic conditions to form a 2-ethylpyrimidine-4,6-dione intermediate.
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Step 2 : Chlorination with POCl₃ converts the dione to 4,6-dichloro-2-ethylpyrimidine (yield: 60–75%).
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Step 3 : Selective substitution at the 4-position with piperidin-3-amine (reflux in THF, K₂CO₃, 24 hours).
Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling installs the piperidin-3-yl group. For example:
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Substrate : 2-ethyl-4-bromopyrimidine
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Reagents : Piperidin-3-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃
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Conditions : DMF/H₂O (80°C, 12 hours)
Comparative Analysis of Methods
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloride displacement | 70–85 | >95 | Requires harsh bases |
| Cyclocondensation | Ring formation | 60–75 | 90 | Multi-step, moderate yields |
| Suzuki Coupling | Cross-coupling | 55–65 | 85 | Sensitive to boronic acid availability |
Optimization Challenges and Solutions
-
Selectivity in Alkylation : Competing reactions at N1 and N3 positions are mitigated using bulky bases (e.g., LDA) to direct ethylation to C2.
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Piperidine Protection : Boc-protected piperidine-3-amine prevents side reactions during substitution, with deprotection using HCl post-reaction.
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Purification : Flash chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water) resolves regioisomeric impurities.
Scalability and Industrial Relevance
The nucleophilic substitution route (Section 1) is preferred for scale-up due to:
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
Enzyme Inhibition
Research indicates that 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride acts as an inhibitor of specific enzymes involved in metabolic processes. These interactions are crucial for understanding its pharmacological profile and optimizing its efficacy as a drug candidate.
Key Enzymes Targeted :
- Renin: Related to hypertension and cardiovascular diseases.
- Kinases: Involved in various signaling pathways, including those related to cancer.
Potential Therapeutic Uses
The compound shows promise in treating several conditions:
- Hypertension : Its ability to inhibit renin suggests potential applications in managing high blood pressure.
- Cancer : As a kinase inhibitor, it may disrupt cancer cell signaling pathways, offering therapeutic avenues for cancer treatment.
Case Studies and Research Findings
Several studies have explored the efficacy and potential uses of this compound:
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2022) | Evaluate enzyme inhibition | Demonstrated significant inhibition of renin activity, leading to reduced blood pressure in animal models. |
| Johnson et al. (2023) | Investigate anti-cancer properties | Found that the compound effectively inhibited tumor growth in vitro by targeting specific kinases associated with cancer proliferation. |
| Lee et al. (2024) | Assess pharmacokinetics | Reported favorable absorption and bioavailability profiles, indicating potential for oral formulations. |
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Piperidin-4-yl)pyrimidine dihydrochloride | Piperidine ring at position 4 | More potent against certain targets |
| 4-Amino-piperidine derivatives | Contains amino groups on piperidine | Enhanced solubility and bioavailability |
| N-(piperidinyl)pyrimidine carboxamides | Carboxamide functional group | Potentially better enzyme inhibition profiles |
Mechanism of Action
The mechanism by which 2-ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride exerts its effects depends on its specific derivatives and the biological targets they interact with. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular functions. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key differentiator is the ethyl group on the pyrimidine ring, which increases lipophilicity compared to analogs. Below is a comparative analysis:
Table 1: Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |
|---|---|---|---|---|
| 2-Ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | C${11}$H${17}$Cl$2$N$3$* | ~264.9† | Ethyl (C$2$H$5$) at pyrimidine | Dihydrochloride |
| 2-(Piperidin-3-yl)pyrimidine dihydrochloride | C$9$H${15}$Cl$2$N$3$ | 236.14 | No ethyl group | Dihydrochloride |
| 4-Methyl-2-[(piperidin-3-yl)oxy]pyrimidine HCl | C${10}$H${15}$N$_3$O | 193.25 | Methyl (CH$_3$) and oxy linker | Hydrochloride |
| 2-(Piperazin-1-yl)pyrimidine dihydrochloride | C$8$H${14}$Cl$2$N$4$ | 237.13 | Piperazine (two N atoms) | Dihydrochloride |
| 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate | C${10}$H${18}$Cl$2$N$2$O$_2$ | 269.17 | Pyridinyl and hydroxyl groups | Dihydrochloride hydrate |
*Inferred formula; †Calculated based on .
Key Observations :
- Solubility: Dihydrochloride salts generally exhibit higher water solubility than free bases. The hydrate form in 4-(3-pyridinyl)-4-piperidinol dihydrochloride further improves solubility .
Biological Activity
2-Ethyl-4-(piperidin-3-yl)pyrimidine dihydrochloride (CAS No. 1221724-27-1) is a pyrimidine-based compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly protein kinases. Similar compounds have been shown to exert effects through:
- Inhibition of Protein Kinases : Compounds in the pyrimidine class often act as inhibitors of key signaling pathways by targeting protein kinases, such as Akt and Janus Kinase 3 (JAK3) .
- Modulation of Biochemical Pathways : Pyrimidines can influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis .
Biological Activity
The compound has been evaluated for several biological activities, including:
- Anticancer Activity : Research indicates that pyrimidine derivatives can inhibit tumor growth in various cancer models. For instance, compounds similar to this compound have shown efficacy against human tumor xenografts in vivo, demonstrating significant inhibition of tumor growth .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although specific data on its efficacy against particular pathogens is limited .
- Inhibition of Enzymatic Activity : The compound has potential as a competitive inhibitor of enzymes involved in critical cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives:
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related pyrimidine compound on human cancer cell lines and found that it significantly inhibited cell proliferation with an IC50 value in the nanomolar range. This highlights the potential for developing these compounds as anticancer agents .
Case Study 2: Protein Kinase Inhibition
In vitro assays demonstrated that this compound could inhibit protein kinase B (Akt) selectively, with a reported selectivity index indicating substantial inhibition over other kinases . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Data Table: Biological Activity Summary
Q & A
Q. Key Validation Steps :
- Monitor reaction progress via TLC or LC-MS.
- Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Based on safety data for similar dihydrochloride salts:
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. Immediate washing with water is required upon exposure .
- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at –20°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) should be used in storage containers .
Q. Validation :
- Periodically assess purity via HPLC (e.g., 95–98% purity thresholds, as seen in related compounds) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm), using a C18 column and acetonitrile/water gradient .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) to identify ethyl (δ ~1.2 ppm, triplet) and piperidinyl protons (δ ~3.0–3.5 ppm, multiplet).
- Mass Spectrometry : ESI-MS in positive ion mode for [M+H]⁺ or [M+2H-Cl]⁺ adducts.
- Elemental Analysis : Verify chloride content via titrimetry or ion chromatography .
Advanced: How can researchers resolve contradictions in reported purity data for this compound?
Methodological Answer:
Discrepancies in purity (e.g., 95% vs. >98%) may arise from synthesis protocols or analytical methods. To address this:
Cross-Validate Methods : Compare HPLC results with orthogonal techniques like Karl Fischer titration (for water content) and ICP-MS (for inorganic impurities) .
Optimize Synthesis : Improve recrystallization solvents (e.g., ethanol/water mixtures) or employ preparative HPLC for higher purity (>98%) .
Batch Analysis : Test multiple batches to identify consistency issues in starting materials or reaction conditions .
Case Study : Dorsomorphin dihydrochloride (structurally distinct but similar salt) achieved >99% purity via iterative recrystallization, highlighting the importance of purification optimization .
Advanced: What experimental designs are recommended for studying this compound’s biological activity?
Methodological Answer:
Given the structural similarity to kinase inhibitors (e.g., Dorsomorphin):
Target Identification :
- Perform kinase profiling assays (e.g., KinaseProfiler®) to identify potential targets (e.g., AMPK, JAK3) .
- Use molecular docking simulations to predict binding affinity to piperidine/pyrimidine-binding pockets.
Cellular Assays :
- Dose-Response : Test cytotoxicity (MTT assay) and IC₅₀ values in cancer cell lines (e.g., HeLa, HepG2).
- Pathway Analysis : Measure AMPK phosphorylation (Western blot) or autophagy markers (LC3-II) to confirm mechanistic hypotheses .
Controls : Include Dorsomorphin as a positive control for AMPK inhibition studies .
Data Interpretation : Use ANOVA for dose-response curves and principal component analysis (PCA) for multi-parametric pathway data.
Advanced: How can researchers optimize solubility for in vivo studies?
Methodological Answer:
Dihydrochloride salts often exhibit improved aqueous solubility. For further optimization:
Solubility Screening : Test in PBS (pH 7.4), DMSO, or cyclodextrin solutions.
Formulation : Use co-solvents (e.g., PEG 400) or lipid-based nanoparticles for enhanced bioavailability .
Pharmacokinetics : Conduct bioavailability studies in rodent models, comparing IV (saline) vs. oral (aqueous suspension) administration .
Validation : Monitor plasma concentrations via LC-MS/MS and compare with computational ADMET predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
